Product packaging for 4-Amino-3,5-dibromopyridine(Cat. No.:CAS No. 84539-34-4)

4-Amino-3,5-dibromopyridine

Cat. No.: B189618
CAS No.: 84539-34-4
M. Wt: 251.91 g/mol
InChI Key: MNRBVTDLMUNVLD-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are a cornerstone of modern chemical research, with wide-ranging applications in medicinal chemistry, materials science, and organic synthesis. ajrconline.orgnih.govresearchgate.net These six-membered heterocyclic compounds, containing one nitrogen atom, are found in numerous natural products like vitamins and alkaloids. nih.govresearchgate.net The pyridine nucleus is a "privileged scaffold" in drug discovery, meaning it is a common structural feature in many approved drugs. rsc.org This is due to its ability to improve the solubility and bioavailability of molecules, crucial properties for effective pharmaceuticals. ajrconline.orgnih.gov Pyridine derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties. openaccessjournals.com Their versatility also extends to their use as ligands in organometallic chemistry and as catalysts in asymmetric synthesis. nih.gov

Overview of Halogenated Aminopyridines in Synthetic Chemistry

Halogenated aminopyridines are a particularly important subclass of pyridine derivatives that serve as versatile building blocks in organic synthesis. google.com The presence of both halogen and amino groups on the pyridine ring provides multiple reactive sites for further chemical transformations. leapchem.com This dual functionality allows for the construction of complex molecular architectures through various cross-coupling reactions. Halogenated aminopyridines are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules. google.comindiamart.com For instance, they are used to create compounds with potential applications as antiviral, anticancer, and anti-inflammatory drugs. leapchem.com

Research Context of 4-Amino-3,5-dibromopyridine

This compound is a specific halogenated aminopyridine that has garnered attention as a valuable synthetic intermediate. chemicalbook.com Its structure, featuring bromine atoms at the 3 and 5 positions and an amino group at the 4 position, makes it a useful precursor for creating more complex molecules. indiamart.comchemicalbook.com It is particularly noted as an important intermediate in the synthesis of the natural product Desmopyradine. chemicalbook.comgoogle.com The compound can be transformed into other significant pyridine intermediates, such as 3,5-dibromopyridine (B18299) and 3,5-dibromo-4-iodopyridine (B1430625), highlighting its synthetic utility. chemicalbook.comgoogle.com

Scope and Objectives of the Academic Review

This review aims to provide a comprehensive overview of the chemical compound this compound. The subsequent sections will delve into its synthesis, chemical properties, and reactivity. The objective is to consolidate the existing scientific literature on this compound, offering a detailed and scientifically accurate resource for researchers in organic and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4Br2N2 B189618 4-Amino-3,5-dibromopyridine CAS No. 84539-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromopyridin-4-amine
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InChI

InChI=1S/C5H4Br2N2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRBVTDLMUNVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347287
Record name 4-amino-3,5-dibromopyridine
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Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

84539-34-4
Record name 4-Amino-3,5-dibromopyridine
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Record name 4-amino-3,5-dibromopyridine
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Record name 4-Amino-3,5-dibromopyridine
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Record name 4-AMINO-3,5-DIBROMOPYRIDINE
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Synthetic Methodologies and Strategies for 4 Amino 3,5 Dibromopyridine

Direct Bromination Approaches

Direct bromination methods are a primary strategy for the synthesis of 4-Amino-3,5-dibromopyridine, involving the direct introduction of bromine atoms onto a pyridine (B92270) or aminopyridine core.

Bromination of Pyridine and Pyridine Salts

The direct bromination of unsubstituted pyridine is generally challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. High temperatures are often required, leading to low yields and mixtures of polybrominated products. The reaction typically proceeds via an electrophilic substitution mechanism, but the harsh conditions can lead to poor selectivity.

To overcome the low reactivity of the pyridine ring, pyridine salts can be employed. Protonation of the ring nitrogen further deactivates the ring, but the salt form can influence the reaction medium and solubility, sometimes offering alternative reaction pathways under specific conditions.

Role of Ammonium (B1175870) Salts and Oxidants in One-Step Synthesis

A one-step synthesis method for this compound has been developed utilizing pyridinium (B92312) poly(hydrogen fluoride) as both a catalyst and a reaction medium. This approach involves the reaction of 4-aminopyridine (B3432731) with elemental bromine in the presence of an oxidizing agent.

Another notable one-pot synthesis involves the use of ammonium salts. For instance, the reaction of 4-aminopyridine with a mixture of sodium bromide and sodium bromate (B103136) in the presence of ammonium sulfate (B86663) in an acidic aqueous solution provides this compound. This method is advantageous as it avoids the use of elemental bromine directly.

Bromination of Aminopyridine Precursors

The most common and effective route to this compound is the direct bromination of 4-aminopyridine. The amino group at the C4 position is a strong activating group, which directs electrophilic substitution to the ortho positions (C3 and C5). This activation facilitates the bromination reaction under milder conditions compared to unsubstituted pyridine.

Various brominating agents can be used, including elemental bromine (Br2) in solvents like acetic acid or water. The reaction of 4-aminopyridine with bromine in glacial acetic acid is a well-established method. An alternative approach involves using N-bromosuccinimide (NBS) as the brominating agent, which can offer milder reaction conditions and improved handling.

A study detailed the synthesis where 4-aminopyridine was dissolved in a mixture of water and ethanol (B145695), followed by the dropwise addition of bromine. After stirring, the reaction mixture was neutralized to precipitate the product, which was then collected by filtration. This process resulted in a high yield of this compound.

PrecursorBrominating AgentSolventYield
4-AminopyridineBromine (Br₂)Acetic AcidHigh
4-AminopyridineBromine (Br₂)Water/Ethanol95%
4-AminopyridineN-Bromosuccinimide (NBS)VariousModerate to High

Regioselectivity and Control in Bromination Reactions

In the bromination of 4-aminopyridine, the regioselectivity is primarily governed by the powerful directing effect of the amino group. As an electron-donating group, it increases the electron density at the ortho (C3, C5) and para (C2, C6, relative to the nitrogen) positions. However, since the amino group is at C4, it strongly activates the C3 and C5 positions for electrophilic attack.

This inherent directing effect leads to high regioselectivity for 3,5-dibromination, making the synthesis of this compound highly efficient. Control over the reaction is typically managed by the stoichiometry of the brominating agent. Using at least two equivalents of the brominating agent ensures the dibromination occurs. The reaction conditions, such as temperature and solvent, are optimized to maximize the yield and purity of the desired 3,5-dibrominated product while minimizing the formation of monobrominated or other side products.

Multi-Step Synthetic Pathways

Multi-step syntheses provide alternative routes to this compound, often starting from precursors that are modified in a series of sequential reactions.

Conversion from Pyridine N-Oxides and Nitropyridines

Pyridine N-oxides offer an alternative pathway for the synthesis of substituted pyridines. The N-oxide group activates the pyridine ring, particularly at the C2, C4, and C6 positions, towards both electrophilic and nucleophilic attack. A potential multi-step route could involve the bromination of a pyridine N-oxide precursor, followed by subsequent chemical transformations to introduce the amino group at the C4 position and remove the N-oxide function.

Nitropyridines are also valuable precursors in multi-step syntheses. For example, a synthetic route could begin with the bromination of a nitropyridine. The nitro group is a meta-director and deactivating, which would influence the position of bromination. Following the introduction of the bromine atoms, the nitro group can be reduced to an amino group to yield the final product. For instance, starting with 4-nitropyridine, one could perform a reduction to 4-aminopyridine, which is then brominated as described in the direct bromination approach. Alternatively, bromination of 4-nitropyridine-N-oxide could be explored, followed by reduction of both the nitro group and the N-oxide.

Catalytic Hydrogenation in Aminopyridine Synthesis

Catalytic hydrogenation is a significant method for the synthesis of aminopyridines, often involving the reduction of a nitro-substituted pyridine precursor. This technique offers a clean and efficient route to the amino group. A common approach involves the catalytic hydrogenation of a nitropyridine derivative under pressure, using hydrogen gas as the reductant. google.com

For instance, the preparation of 4-aminopyridine and its derivatives can be achieved using Raney Nickel (Raney Ni) as a catalyst in an ethanol solvent. google.com This process is typically conducted under neutral conditions, which is advantageous. google.com The solid nature of the catalyst facilitates its separation from the reaction mixture upon completion, and the ethanol solvent can be recovered and reused, aligning with principles of sustainable chemistry. google.com Reaction conditions often involve temperatures around 80°C and pressures of approximately 0.8 MPa, leading to reaction times of about 5 hours. google.com This method has been reported to produce yields exceeding 80%. google.com

Another application of this methodology is the conversion of 3-fluoro-4-nitropyridine (B80604) N-oxide to 3-fluoro-4-aminopyridine through catalytic hydrogenation, demonstrating the versatility of this reaction for preparing substituted aminopyridines. rsc.org Similarly, palladium on carbon (Pd/C) is another effective catalyst used for the hydrogenation of imine intermediates formed from 4-aminopyridine, typically at temperatures ranging from 60°C to 95°C and pressures up to 6 bar. google.com

Table 1: Conditions for Catalytic Hydrogenation in Aminopyridine Synthesis

Precursor Catalyst Solvent Temperature Pressure Yield Reference
Nitro Pyridine Derivative Raney Ni Ethanol 80 ± 2 °C 0.8 MPa >80% google.com
3-Fluoro-4-nitropyridine N-oxide Not Specified Not Specified Not Specified Not Specified Not Specified rsc.org

Use of N-Bromosuccinimide (NBS) in Aminopyridine Bromination

N-Bromosuccinimide (NBS) is a widely used and effective brominating agent for electrophilic aromatic substitution on aminopyridine rings. vulcanchem.comorganic-chemistry.org It serves as a source of bromine for radical reactions and various electrophilic additions. organic-chemistry.org The use of NBS is often preferred over liquid bromine because it can offer better control over the reaction and may reduce the formation of by-products. heteroletters.org

In the synthesis of brominated aminopyridines, the choice of solvent is crucial for the reaction's success. Solvents such as acetonitrile (B52724), acetone, and dimethylformamide (DMF) have been studied. heteroletters.org Research indicates that acetonitrile can be the optimal solvent, minimizing the formation of over-brominated by-products like 2-amino-3,5-dibromopyridine (B40352) when synthesizing 2-amino-5-bromopyridine. heteroletters.org The amount of NBS used is a key factor in controlling the reaction and preventing the emergence of these by-products. heteroletters.orgijssst.info

The reaction is typically carried out by treating the aminopyridine with NBS in a suitable solvent at temperatures ranging from room temperature up to 80°C. heteroletters.org The reaction time can vary from a few hours to several hours. google.com For the synthesis of this compound, bromination using NBS is a potential route, starting from 4-aminopyridine. google.com

Table 2: Solvents Used in NBS Bromination of 2-Aminopyridine (B139424)

Brominating Agent Solvent Product Yield By-product Yield Reference
NBS DMF 45% 23% heteroletters.org
NBS Acetonitrile 90% 9% heteroletters.org

Process Optimization and Scalability Considerations

Optimizing the synthesis of this compound for large-scale production involves a multi-faceted approach focusing on maximizing yield, minimizing waste, and ensuring an environmentally sound process.

Yield Enhancement Strategies

Several strategies have been developed to enhance the yield of this compound and related compounds. One innovative approach is a one-step synthesis from pyridine or pyridine salt in an HBr solution with the addition of an ammonium salt and H₂O₂. google.com This method has been optimized by adjusting key reaction parameters. Research has shown that the molar ratio of reactants, reaction temperature, and reaction time significantly impact the product yield. google.com For example, a study demonstrated that a pyridine:HBr:H₂O₂ ratio of 1:1.7:1.5, a reaction temperature of 120°C, and a reaction time of 8 hours resulted in the highest yield of 59.9%. google.com

Another effective strategy involves the use of microwave irradiation. semanticscholar.org This technique has been shown to enable the rapid synthesis of 3-amino-5-bromopyridine (B85033) derivatives in high yields and purity, avoiding the need for metal catalysts or harsh, prolonged thermal conditions. semanticscholar.org For other brominated aminopyridines, carefully controlling the stoichiometry of the brominating agent, such as NBS, has been shown to raise the yield of the desired monobrominated product to as high as 95%. ijssst.info

Reduction of By-product Formation

A significant challenge in the synthesis of brominated aminopyridines is the formation of over-brominated impurities. heteroletters.orgijssst.info For instance, during the bromination of 2-aminopyridine to produce 2-amino-5-bromopyridine, a common by-product is 2-amino-3,5-dibromopyridine. heteroletters.orgijssst.infoorgsyn.org

Green Chemistry Principles in Synthesis

The integration of green chemistry principles is an increasingly important aspect of chemical synthesis. For this compound, a one-step synthesis method has been developed that is described as green and environmentally friendly, suitable for industrial-scale production due to its mild reaction conditions and operational simplicity. google.com This method utilizes inexpensive and simple raw materials like pyridine. google.com

The use of catalytic hydrogenation also aligns with green chemistry principles. The catalysts, such as Raney Ni or Pd/C, are solids that can be easily filtered and potentially reused, and solvents like ethanol can be recovered. google.com This reduces waste and improves the process's atom economy. google.com Furthermore, the trend towards using reagents like NBS instead of the more hazardous liquid bromine contributes to a safer and more environmentally benign process. nih.gov Microwave-assisted synthesis is another green approach, as it often leads to significantly shorter reaction times, reduced energy consumption, and less waste generation compared to conventional heating methods. semanticscholar.org

Mechanistic Investigations and Reactivity Profiles of 4 Amino 3,5 Dibromopyridine

Reactivity of the Amino Group

Amination Reactions

While the term "amination" typically refers to the introduction of an amino group onto a molecule, the reactivity of the existing amino group in 4-Amino-3,5-dibromopyridine is centered on its function as a nucleophile. This group can participate in various bond-forming reactions. The amino group is a strong ortho, para-directing group in electrophilic substitution reactions, although the pyridine (B92270) ring itself is electron-deficient. japsr.in Its nucleophilic character allows it to react with electrophiles. For instance, analogous aromatic amines are known to react with ketoesters to form enamine derivatives. e-bookshelf.de In the context of this compound, this nucleophilicity is exploited in multi-step syntheses where the amine participates in cyclization or condensation steps following initial modification at the bromine positions.

Diazotization Processes

The primary amino group of this compound is readily converted into a diazonium salt, which is a versatile intermediate for introducing a range of other functional groups. This process, known as a diazotization reaction, typically involves treating the amine with nitrous acid, often generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. google.comgoogle.com

This transformation is a key step in the synthesis of various halogenated pyridines. For example, the diazonium intermediate derived from this compound can be subsequently treated with sources of bromide or iodide to yield 3,4,5-tribromopyridine (B189418) or 3,5-dibromo-4-iodopyridine (B1430625), respectively. google.comgoogle.com These reactions provide a reliable pathway to polyhalogenated pyridines that may be difficult to access through direct halogenation. Research has shown that high yields can be achieved by carefully controlling reaction conditions such as temperature, acid concentration, and the stoichiometry of the reagents. google.comgoogle.com

Table 1: Reported Diazotization Reactions of this compound

Product Reagents Conditions Yield Source(s)
3,4,5-Tribromopyridine 1. NaNO₂, 48% HBr 0°C Not specified google.com

Reactivity of Bromine Substituents

The two bromine atoms at the 3- and 5-positions are the primary sites for substitution and carbon-carbon bond formation, making them pivotal for the elaboration of the pyridine core.

Nucleophilic Aromatic Substitution Reactions

The bromine atoms on the pyridine ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. pressbooks.pub The reactivity of halopyridines in SNAr reactions is generally enhanced by electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. pressbooks.pub While the amino group at C4 is electron-donating, the inherent electron deficiency of the pyridine ring nitrogen facilitates nucleophilic attack.

Microwave heating has been shown to be an effective method for promoting nucleophilic substitution on various halopyridines, often leading to high yields in short reaction times. tandfonline.com For instance, the substitution of bromine on 2,6-dibromopyridine (B144722) with sodium methanethiolate (B1210775) proceeds efficiently under microwave conditions. tandfonline.com Although specific examples for this compound are less common in literature, the general principles suggest its susceptibility to SNAr reactions with potent nucleophiles under appropriate conditions.

Metal-Halogen Exchange Reactions

The bromine substituents readily undergo metal-halogen exchange upon treatment with strong organometallic bases, such as organolithium reagents. benthamscience.comacs.org This reaction converts the carbon-bromine bond into a carbon-metal bond, typically a carbon-lithium or carbon-magnesium bond, creating a potent nucleophilic site on the pyridine ring for subsequent reaction with various electrophiles. benthamscience.comresearchgate.net

For bromoheterocycles containing acidic protons, such as the amino group in this compound, the reaction can be more complex. A common strategy involves initial deprotonation of the amine with a Grignard reagent (like i-PrMgCl), followed by the bromine-lithium exchange using an alkyllithium reagent (like n-BuLi). mdpi.com This two-step approach prevents the consumption of the organolithium reagent by the acidic proton and allows for selective functionalization at the halogenated positions. mdpi.com

Table 2: Reagents for Metal-Halogen Exchange on Bromopyridines

Reagent System Substrate Type Key Conditions Product Type Source(s)
n-Butyllithium Pentabromopyridine Cryogenic temperatures Tetrabromo-4-pyridyl-lithium benthamscience.com
iPrMgCl·LiCl 2,5-Dibromopyridine (B19318) Toluene, PMDTA (additive) Bromo-pyridylmagnesium reagent researchgate.net

Cross-Coupling Reaction Susceptibility

The bromine atoms at the C3 and C5 positions are excellent handles for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. acs.org The most common examples include the Suzuki, Sonogashira, and Negishi reactions. nanochemres.orgacs.orgrsc.org These reactions typically employ a palladium catalyst to couple the halopyridine with an organometallic partner. wikipedia.org

While many studies focus on the parent 3,5-dibromopyridine (B18299), the principles are directly applicable to the 4-amino substituted derivative. The C-Br bonds are reactive towards standard palladium catalysts, enabling the introduction of aryl, vinyl, or alkynyl groups. acs.orgwikipedia.org For example, Sonogashira coupling is widely used to form C(sp²)-C(sp) bonds between aryl halides and terminal alkynes. wikipedia.org Similarly, Suzuki reactions couple aryl halides with boronic acids, and Negishi reactions use organozinc reagents. nanochemres.orgrsc.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity in these transformations. nanochemres.orgacs.org

Table 3: Examples of Cross-Coupling Reactions with Dibromopyridine Scaffolds

Reaction Type Substrate Coupling Partner Catalyst / Conditions Product Type Source(s)
Sonogashira 3,5-Dibromopyridine Propyne Pd(PPh₃)₄, CuI, Et₃N, 160°C 3-Bromo-5-(1-propynyl)pyridine acs.org
Suzuki Aryl Halides Phenylboronic acid Pd/DNA@MWCNTs, NaOH, H₂O:EtOH, 65°C Biphenyl derivatives nanochemres.org
Negishi Unsaturated Organoselenides Aryl/Vinyl/Alkynyl Selenides Pd(PPh₃)₄, DMF, 80°C Coupled unsaturated systems rsc.org

Intramolecular and Intermolecular Interactions Impacting Reactivity

The reactivity of this compound is significantly influenced by a variety of non-covalent interactions. These forces dictate the molecule's crystal packing, solubility, and the accessibility of its reactive sites to other chemical entities. khanacademy.orglibretexts.org Detailed crystallographic and theoretical studies, particularly on analogous compounds like 4-Amino-3,5-dichloropyridine, provide profound insights into the nature of these interactions. researchgate.netnih.gov

Hydrogen bonding is a predominant intermolecular force in the solid-state structure of amino-halopyridines. In the crystal structure of the closely related 4-Amino-3,5-dichloropyridine, molecules are assembled into supramolecular chains through strong N—H⋯N hydrogen bonds. researchgate.netnih.gov This interaction occurs between the amino group (–NH2) of one molecule and the pyridinic nitrogen atom of an adjacent molecule. researchgate.netnih.gov Similar hydrogen bonding patterns, forming dimeric structures, have been observed in other related compounds like 2-amino-3,5-dibromopyridine (B40352). bas.bg

These hydrogen bonds significantly impact the compound's physical properties and reactivity. By linking molecules into extended networks, they contribute to the stability of the crystal lattice. researchgate.net Hirshfeld surface analysis performed on 4-Amino-3,5-dichloropyridine quantifies the contribution of these N⋯H/H⋯N contacts to the total intermolecular interactions, revealing them to be a significant factor in crystal packing, accounting for 13.1% of all interactions. researchgate.netnih.gov The amino group's ability to participate in such hydrogen bonding can influence the compound's interactions in various chemical environments. cymitquimica.com

Interaction TypeParticipating AtomsRole in Crystal StructureContribution (in 4-Amino-3,5-dichloropyridine)
Hydrogen Bonding Amino (N-H) and Pyridinic (N)Forms supramolecular chains13.1% of intermolecular contacts researchgate.netnih.gov

This interactive table summarizes the key aspects of hydrogen bonding in amino-halopyridines, based on data from analogous compounds.

Aromatic rings, such as the pyridine ring in this compound, can interact through π-π stacking. rsc.orgnih.gov This non-covalent interaction arises from the electrostatic and orbital interactions between the electron clouds of adjacent rings. rsc.orgscirp.org In the crystal structure of 4-Amino-3,5-dichloropyridine, the supramolecular chains formed by hydrogen bonding are further interconnected by offset π–π stacking interactions between the pyridine rings. researchgate.netnih.gov

ParameterValue (in 4-Amino-3,5-dichloropyridine)Significance
Centroid-Centroid Distance 3.8638 (19) Å nih.govDistance between the centers of two interacting pyridine rings.
Perpendicular Distance 3.4954 (12) Å nih.govThe closest distance between the planes of the two rings.
Slip Angle 25.2° nih.govThe degree of offset between the stacked rings.

This interactive table presents the geometric parameters of π-π stacking interactions observed in a close analog of the subject compound.

Halogen-π interactions are another critical non-covalent force observed in the crystal structure of halogenated pyridines. This interaction involves the halogen atom of one molecule and the π-electron system of an adjacent aromatic ring. mdpi.com It is a type of halogen bond, where the electropositive region on the halogen atom (the σ-hole) is attracted to the electron-rich π-cloud. mdpi.com

Reaction Mechanisms and Pathways (General for dibromopyridines, inferred for this compound)

The reactivity of dibromopyridines is characterized by the ability of the bromine atoms to act as leaving groups in various substitution reactions. The electron-withdrawing nature of the ring nitrogen atom deactivates the pyridine ring, making it susceptible to certain types of reactions. stackexchange.comguidechem.com The specific mechanisms applicable to this compound can be inferred from studies on related dibromopyridine isomers.

Nucleophilic Aromatic Substitution (SNAr): This is a common pathway for halopyridines. The pyridine nitrogen atom withdraws electron density from the ring, particularly from the α (2,6) and γ (4) positions, making them electrophilic and thus susceptible to attack by nucleophiles. stackexchange.comguidechem.com In the reaction of 3,4-dibromopyridine (B81906) with ammonia (B1221849), nucleophilic attack occurs preferentially at the 4-position. stackexchange.comguidechem.com This attack leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, with a temporary loss of aromaticity. stackexchange.comguidechem.com The subsequent departure of the bromide ion restores the aromaticity of the ring, resulting in the substitution product. stackexchange.comguidechem.com For this compound, the bromine atoms are at the meta-positions relative to the nitrogen, but the presence of the activating amino group at the 4-position and the two bromine atoms will influence the regioselectivity of any SNAr reactions.

Metal-Catalyzed Cross-Coupling Reactions: Dibromopyridines are versatile substrates for forming new carbon-carbon and carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions. The differential reactivity of the bromine atoms can often be exploited for selective functionalization.

Suzuki Coupling: This reaction involves a palladium catalyst to couple the bromopyridine with a boronic acid. ajrconline.org Studies on 2,3- and 2,5-dibromopyridine show that the bromine atom ortho to the nitrogen is typically more reactive towards Suzuki coupling. ajrconline.org

Negishi Coupling: This method uses a palladium or nickel catalyst to couple the bromopyridine with an organozinc reagent. It has been successfully used with 2,5-dibromopyridine to synthesize 2,5-disubstituted pyridine derivatives, exploiting the different reactivities of the two bromine atoms. tandfonline.com

Stille Coupling: This involves the reaction of the bromopyridine with an organotin compound in the presence of a palladium catalyst. researchgate.net

These cross-coupling reactions generally proceed through a catalytic cycle involving oxidative addition of the bromopyridine to the metal center, transmetalation with the organometallic reagent, and reductive elimination to yield the product and regenerate the catalyst. ajrconline.org It is inferred that this compound would be a suitable substrate for similar transformations to create a diverse range of substituted aminopyridines.

Reaction TypeGeneral MechanismApplicability to Dibromopyridines
Nucleophilic Aromatic Substitution (SNAr) Addition of a nucleophile to the aromatic ring, followed by elimination of the leaving group (bromide). stackexchange.comguidechem.comDemonstrated for 3,4-dibromopyridine; position of attack is directed by the ring nitrogen. stackexchange.comguidechem.com
Suzuki Coupling Pd-catalyzed reaction between a bromopyridine and a boronic acid. ajrconline.orgUsed to selectively functionalize dibromopyridines. ajrconline.org
Negishi Coupling Pd- or Ni-catalyzed reaction between a bromopyridine and an organozinc compound. tandfonline.comEffective for synthesizing disubstituted pyridines from 2,5-dibromopyridine. tandfonline.com
Stille Coupling Pd-catalyzed reaction between a bromopyridine and an organotin compound. researchgate.netA versatile method for creating C-C bonds with halopyridines. researchgate.net

This interactive table summarizes common reaction pathways for dibromopyridines, which are inferred to be applicable to this compound.

Spectroscopic Characterization and Advanced Analytical Techniques for 4 Amino 3,5 Dibromopyridine

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule.

Infrared spectroscopy of aminopyridines reveals characteristic absorption bands corresponding to the vibrations of its constituent functional groups. In aromatic primary amines, the N-H stretching vibrations typically appear in the 3500–3000 cm⁻¹ region. core.ac.uk These are further distinguished as asymmetric and symmetric stretches, with the former occurring at a higher frequency. core.ac.uk Aromatic C–H stretching vibrations are generally observed between 3100 and 3000 cm⁻¹. core.ac.uk

The C-N stretching vibrations in aromatic amines are found in the 1382-1266 cm⁻¹ range. core.ac.uk The in-plane bending of the C-H bonds in the pyridine (B92270) ring gives rise to absorptions in the 1300–1000 cm⁻¹ region. core.ac.uk Furthermore, the carbon-carbon stretching modes within the aromatic ring of benzene (B151609) derivatives are typically assigned to vibrations in the 1650-1400 cm⁻¹ range. researchgate.net

Specific band assignments for aminopyridine derivatives can be complex due to the potential for overlapping vibrations. For instance, in a study of azacyanine synthesis from aminopyridine derivatives, the resulting conjugated structure led to a shift of all peaks to lower wavenumbers. mdpi.com

Table 1: General Infrared Band Assignments for Aromatic Amines and Pyridine Derivatives

Vibrational ModeTypical Wavenumber Range (cm⁻¹)References
N-H Asymmetric & Symmetric Stretching3500–3000 core.ac.uk
Aromatic C–H Stretching3100–3000 core.ac.uk
C-C Ring Stretching1650-1400 researchgate.net
C-N Stretching1382–1266 core.ac.uk
Aromatic C–H In-plane Bending1300–1000 core.ac.uk

This table presents generalized data and may not reflect the exact values for 4-Amino-3,5-dibromopyridine.

Linear-dichroic IR (LD-IR) spectroscopy is a specialized technique used to determine the orientation of molecules or specific functional groups within a sample. bas.bgresearchgate.net This method is particularly useful for studying oriented samples, such as those in liquid crystal suspensions or stretched polymer films. bas.bgresearchgate.net By analyzing the differential absorption of polarized infrared light, information about the alignment of transition dipole moments relative to a specific axis can be obtained. researchgate.net This technique has been successfully applied to identify IR bands characteristic of structural fragments in various pyridine derivatives, including those that form dimers through hydrogen bonding. bas.bgresearchgate.net The process involves suspending the compound in a nematic liquid crystal, which is then pressed between KBr plates that have been rubbed in one direction to induce orientation. bas.bg

In the solid-state IR spectra of certain compounds, Fermi-resonance splitting can be observed. This phenomenon arises from the interaction between a fundamental vibrational mode and an overtone or combination band of similar energy and symmetry. A study on 2-amino-3,5-dibromopyridine (B40352) suggested that the formation of dimers via N-H···N hydrogen bonding in the unit cell could lead to a Fermi-resonance splitting effect of the symmetric NH₂ stretching vibration (νs NH₂). bas.bg This effect provides insight into the intermolecular interactions present in the crystalline structure. bas.bg

Fourier Transform (FT) Raman spectroscopy provides complementary information to IR spectroscopy. In the analysis of pyridine derivatives, FT-Raman spectra have been used alongside IR spectra and theoretical calculations to make complete vibrational assignments. researchgate.net For example, in 3,5-dibromopyridine (B18299), a band observed at 1412 cm⁻¹ in the FT-Raman spectrum was assigned to the C-N stretching vibration. core.ac.uk Similarly, for other aminopyridine derivatives, distinct bands for N-H asymmetric and symmetric stretching, as well as aromatic C-H stretching, have been identified in their FT-Raman spectra. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of specific nuclei.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a patent describing the synthesis of 3,5-dibromo-4-aminopyridine, the product was confirmed using ¹H NMR spectroscopy in a CDCl₃ solvent. google.com While the specific chemical shifts and coupling constants for this compound were not detailed in the provided search results, a related azacyanine derivative synthesized from it showed signals at δ 6.33 (s, 2H), 7.21 (d, J = 11.3 Hz, 2H), 8.18 (dd, J = 11.6 Hz, 2H), and 8.49 (d, J = 2.75 Hz, 2H) in DMSO-d₆. mdpi.com The interpretation of the ¹H NMR spectrum of this compound would involve the analysis of the chemical shifts of the aromatic protons and the protons of the amino group, as well as their coupling patterns.

¹³C NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for elucidating the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, the chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronic effects of the amino and bromine substituents. The bromine atoms, being electron-withdrawing, and the amino group, being electron-donating, create a distinct electronic environment for each carbon atom, resulting in a unique set of chemical shifts.

A study involving various substituted pyridines provides insight into the expected chemical shifts. For comparison, in 2-amino-3,5-dibromopyridine, the carbon atoms of the pyridine ring exhibit specific resonances. While direct ¹³C NMR data for this compound is not extensively detailed in the provided results, analysis of related structures such as 3,5-dibromopyridine and other aminopyridines can offer predictive values. For instance, the carbon atoms directly bonded to bromine (C3 and C5) would be expected to show signals at a lower field due to the deshielding effect of the halogens. Conversely, the C4 carbon, attached to the amino group, would experience an upfield shift due to the electron-donating nature of the nitrogen. The C2 and C6 carbons would also have characteristic shifts based on their proximity to the nitrogen atom of the pyridine ring and the other substituents.

A detailed analysis using computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that often correlate well with experimental data. longdom.org Such calculations for similar heterocyclic compounds have been shown to be a valuable tool in structural assignment. longdom.orgipb.pt

¹⁵N NMR Spectroscopic Analysis

¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. For this compound, two distinct nitrogen signals are expected: one for the pyridine ring nitrogen (N1) and another for the exocyclic amino group (NH₂). The chemical shifts of these nitrogens provide valuable information about hybridization and electron density.

In related aminopyridine compounds, the pyridine nitrogen typically resonates at a lower field compared to the amino nitrogen. rsc.orgnasa.gov This is attributed to the sp² hybridization of the ring nitrogen and its involvement in the aromatic system. The chemical shift of the amino nitrogen is sensitive to hydrogen bonding and solvent effects. nasa.gov

Chemical Shift Analysis and Structural Elucidation

The comprehensive analysis of ¹H, ¹³C, and ¹⁵N NMR data is crucial for the unambiguous structural elucidation of this compound. The number of signals, their chemical shifts, multiplicities, and coupling constants all contribute to confirming the substitution pattern on the pyridine ring.

In the ¹H NMR spectrum, the protons on the pyridine ring would exhibit specific splitting patterns and chemical shifts based on their location relative to the substituents. For this compound, the two equivalent protons at the C2 and C6 positions would likely appear as a singlet. A Chinese patent confirms the structure of 3,5-dibromo-4-aminopyridine using ¹H NMR in CDCl₃. google.com

The integration of data from various NMR techniques provides a complete picture of the molecular structure. For example, the chemical shifts in the ¹³C NMR spectrum are influenced by the electronegativity of the attached atoms, with bromine atoms causing a significant deshielding effect on the adjacent carbons. vulcanchem.com The analysis of chemical shifts in conjunction with two-dimensional NMR experiments like COSY, HSQC, and HMBC allows for the definitive assignment of all proton and carbon signals, solidifying the structural determination. ipb.pt

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is characterized by absorption maxima (λmax) corresponding to these electronic transitions.

For pyridine and its derivatives, the UV-Vis spectra typically exhibit bands arising from π→π* and n→π* transitions. mdpi.com The π→π* transitions are generally more intense and occur at shorter wavelengths, while the n→π* transitions, involving the non-bonding electrons on the nitrogen atom, are of lower intensity and appear at longer wavelengths. mdpi.com

In the case of this compound, the amino group (an auxochrome) and the bromine atoms (chromophores) influence the positions and intensities of these absorption bands. The amino group, being an electron-donating group, tends to cause a bathochromic (red) shift of the π→π* transition of the pyridine ring. Studies on related compounds, such as 2-amino-3,5-dibromopyridine, have been conducted to understand their spectroscopic properties. bas.bg For a similar compound, 3,5-dibromo-4-nitropyridine-N-oxide, a π→π* transition is observed around 280 nm and an n→π* transition near 350 nm.

Charge Redistribution Effects on Optical Properties

The substitution pattern on the pyridine ring significantly affects the intramolecular charge distribution, which in turn influences the optical properties of this compound. The interplay between the electron-donating amino group and the electron-withdrawing bromine atoms leads to a redistribution of electron density within the molecule.

The protonation of the pyridine nitrogen can also have a profound effect on the charge redistribution and optical properties. researchgate.net Protonation increases the electron-accepting ability of the pyridine ring, which can lead to a further red shift in the absorption spectrum. researchgate.net The study of such effects is crucial for understanding the behavior of these molecules in different chemical environments.

X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. An XRD study of this compound would provide precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific XRD study for this compound was not found in the search results, studies on structurally related compounds provide valuable insights into the expected crystal packing and hydrogen bonding motifs. For example, the crystal structure of 2-amino-3,5-dibromopyridine reveals that the molecules form dimers through N-H···N hydrogen bonds. bas.bg Similar hydrogen bonding patterns, involving the amino group and the pyridine nitrogen, would be anticipated for this compound.

The Cambridge Structural Database (CSD) is a repository for crystal structure data. nih.gov A search of the CSD could potentially yield the crystal structure of this compound or closely related analogues. The analysis of crystal structures of other substituted pyridines, such as those of heterometallic complexes of 4-aminopyridine (B3432731), demonstrates the diverse coordination and packing arrangements these molecules can adopt. researchgate.netjocpr.commdpi.com

Single Crystal X-ray Diffraction for Structural Determination

Single-crystal X-ray diffraction is a powerful analytical method used to determine the precise arrangement of atoms within a crystalline solid. nih.govcreative-biostructure.com This technique involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide the necessary information to calculate the electron density distribution within the crystal, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. creative-biostructure.com

In the case of this compound, obtaining suitable single crystals is the first critical step. This is typically achieved by slow evaporation of a saturated solution of the compound. nih.gov Although the specific crystallographic data for this compound is not publicly documented, the data from its chlorinated analog, 4-Amino-3,5-dichloropyridine (ADCP), provides a reliable model for its expected structural parameters. nih.gov The structural analysis of ADCP revealed that it crystallizes with one molecule in the asymmetric unit. nih.gov

Based on the analysis of ADCP, the crystallographic data for this compound is anticipated to be similar. The expected data, by analogy, is presented in the table below.

Table 1: Expected Crystallographic Data for this compound (by analogy to 4-Amino-3,5-dichloropyridine)
ParameterExpected Value
Chemical FormulaC₅H₄Br₂N₂
Formula Weight251.91 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa ≈ 13.5 Å, b ≈ 3.8 Å, c ≈ 14.9 Å β ≈ 115°
Volume≈ 690 ų
Z (Molecules per unit cell)4

Crystal Packing and Molecular Assembly

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular forces. For this compound, the packing is expected to be significantly influenced by a combination of hydrogen bonding and halogen-related interactions, similar to what is observed in its dichloro- counterpart. nih.gov

In the crystal structure of 4-Amino-3,5-dichloropyridine, the molecules are assembled into chains via hydrogen bonds. These chains are then further organized into a three-dimensional architecture through offset π–π stacking interactions. nih.gov This type of stacking involves the pyridine rings of adjacent molecules, where the rings are parallel but not directly aligned, with a significant offset. This arrangement is a common feature in the crystal engineering of aromatic compounds. The interlinking of these chains results in a stable, layered structure. The cohesion of the crystal structure is further enhanced by halogen–π interactions. nih.gov Given the presence of bromine atoms in this compound, similar Br···π interactions are anticipated to play a role in its crystal packing.

Hydrogen Bonding Networks in Crystalline State

Hydrogen bonding is a predominant intermolecular force that dictates the supramolecular assembly in many crystalline organic compounds, including halogenated aminopyridines. nih.govbas.bg In the solid state, this compound is expected to form distinct hydrogen bonding networks.

Drawing parallels from the crystal structure of 4-Amino-3,5-dichloropyridine, the primary hydrogen bonding motif involves the amino group (-NH₂) and the nitrogen atom of the pyridine ring. nih.gov Specifically, a strong N-H···N hydrogen bond is formed between the amino nitrogen atom of one molecule and the pyridinic nitrogen atom of a neighboring molecule. nih.gov This interaction is highly directional and leads to the formation of one-dimensional supramolecular chains.

Studies on other related structures, such as 2-amino-3,5-dibromopyridine, also show the formation of dimers through N-H···N hydrogen bonds. bas.bg This further supports the expectation that hydrogen bonding is a key factor in the crystal assembly of this compound. The table below details the expected hydrogen bond geometry, based on the data from 4-Amino-3,5-dichloropyridine. nih.gov

Table 2: Expected Hydrogen Bond Geometry for this compound (by analogy to 4-Amino-3,5-dichloropyridine)
Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···N≈ 0.86≈ 2.20≈ 3.05≈ 170

These hydrogen bonding networks, in conjunction with the aforementioned packing forces, create a robust and well-defined crystalline structure for this compound.

Quantum Chemical Calculations

No published studies utilizing Density Functional Theory (DFT) to investigate the electronic structure and spectroscopic properties of this compound were found. Such studies would typically involve calculations of parameters like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap to understand the molecule's reactivity and electronic transitions. Furthermore, DFT is a powerful tool for predicting vibrational frequencies, which can be correlated with experimental infrared and Raman spectra. The absence of this data precludes any detailed discussion on the topic.

There is no available information on the application of ab initio or semi-empirical methods to study this compound. These computational techniques could provide valuable insights into the molecule's properties, with ab initio methods offering high accuracy and semi-empirical methods providing a computationally less expensive alternative.

Molecular Geometry and Conformational Analysis

Without computational studies, there is no data available on the optimized molecular geometry of this compound. Geometric optimization is a fundamental computational step that determines the lowest energy arrangement of atoms in a molecule, providing a theoretical three-dimensional structure.

Consequently, there are no calculated structural parameters such as bond lengths, bond angles, and dihedral angles for this compound to report. A bond analysis, which would provide a deeper understanding of the bonding characteristics within the molecule, is also not available.

Electronic Structure Analysis

Information regarding the electronic structure of this compound, including analyses of its molecular orbitals and electron density distribution, is not present in the current body of scientific literature.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and kinetic stability of a molecule. mdpi.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter; a smaller gap generally signifies a more reactive, less stable molecule that is more polarizable. mdpi.comresearchgate.net A small energy gap suggests that the molecule can be easily excited, indicating potential for charge transfer within the molecule. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO would be distributed across the aromatic system, influenced by the electron-withdrawing bromine atoms. The energy gap determines the molecule's susceptibility to chemical reactions.

While specific experimental or calculated values for this compound are not detailed in the provided search results, data from analogous substituted pyridines calculated using Density Functional Theory (DFT) can provide insight into the expected range for the HOMO-LUMO energy gap.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Computational MethodSource
3-Bromo-2-hydroxypyridine (in gas)-6.880-1.4755.405DFT/B3LYP/6-311++G(d,p) mdpi.com
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile-8.369-3.3804.989DFT/B3LYP/6-311++G(d,p) researchgate.netamazonaws.com

Natural Bond Orbital (NBO) Analysis and Delocalization

In this compound, key interactions would include the delocalization of the nitrogen lone pair of the amino group (nN) into the antibonding orbitals of the pyridine ring (π). This nN → π interaction is characteristic of aminopyridines and contributes significantly to the electronic stabilization of the system. Furthermore, hyperconjugative interactions involving the C-Br bonds and the aromatic π-system are expected. These delocalization effects lead to a redistribution of electron density, influencing the molecule's reactivity and its ability to form intermolecular bonds. researchgate.net NBO analysis can quantify the energy associated with these charge-transfer events, providing insight into the strength of the electronic interactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on a molecule's surface. amazonaws.com It is invaluable for identifying the regions that are susceptible to electrophilic and nucleophilic attack. In an MEP map, electron-rich areas, which are prone to attack by electrophiles, are typically colored red or yellow, indicating a negative electrostatic potential. Conversely, electron-deficient regions, which are targets for nucleophiles, are colored blue, indicating a positive electrostatic potential.

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): The most electron-rich regions would be centered around the nitrogen atom of the pyridine ring and the exocyclic amino group, due to the presence of lone pairs of electrons. These sites represent the primary locations for protonation and hydrogen bond acceptance. mdpi.comresearchgate.net

Positive Potential (Blue): Electron-deficient areas would be located around the hydrogen atoms of the amino group and, to a lesser extent, the bromine atoms due to their electron-withdrawing nature, making these sites susceptible to nucleophilic interaction.

The MEP map provides a clear, visual prediction of the molecule's reactive behavior in intermolecular interactions. nih.govamazonaws.com

Charge Distribution and Tautomerism (inferred from aminopyridine studies)

The electronic properties of this compound are governed by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing bromine atoms and pyridine ring nitrogen. This substitution pattern leads to a specific charge distribution across the molecule. Computational studies on aminopyridines show that the nitrogen atoms typically carry a partial negative charge, while adjacent carbon atoms may become more positive. researchgate.net

Like other aminopyridines, this compound can theoretically exist in tautomeric forms, primarily through a proton shift from the exocyclic amino group to the ring nitrogen, resulting in an imino form. acs.orgwikipedia.org

Amino Tautomer: this compound Imino Tautomer: 3,5-dibromo-1,4-dihydropyridin-4-imine

Studies on similar compounds, such as 2-aminopyridine (B139424), have shown that the amino form is generally more stable. wikipedia.org The equilibrium between tautomers can be influenced by factors like solvent polarity and the molecule's aggregation state (e.g., solid-state vs. solution). wikipedia.orgmdpi.com In the solid state, the amino form is typically predominant.

Intermolecular Interaction Energy Calculations

The stability of a molecular crystal is determined by the sum of its intermolecular interactions. These interactions can be dissected and quantified using computational methods to understand the forces driving crystal packing. A study on 4-Amino-3,5-dichloropyridine, a close structural analogue, provides a model for the expected interaction energies in this compound. researchgate.net

Electrostatic, Polarization, Dispersion, and Repulsion Energies

Energy framework calculations partition the total interaction energy into four key components:

Electrostatic (Coulombic) Energy: Arises from the attraction or repulsion between the static charge distributions of molecules.

Polarization Energy: Stems from the distortion of a molecule's electron cloud by the electric field of a neighboring molecule.

Dispersion Energy: A quantum mechanical effect resulting from instantaneous fluctuations in electron density (London forces).

Repulsion Energy: The short-range repulsive force that prevents molecules from collapsing into each other (Pauli repulsion).

In the crystal structure of the analogous 4-Amino-3,5-dichloropyridine, calculations revealed that electrostatic (Coulombic) and dispersion energies are the primary attractive forces, while repulsion provides the necessary counterbalance. researchgate.net Coulombic interactions were found to make a more significant contribution to the total energy than dispersion, highlighting the importance of strong hydrogen bonding (N-H···N) in the crystal packing. researchgate.netnih.gov

Interaction Energies for a Molecular Pair in the Crystal of 4-Amino-3,5-dichloropyridine (Analogue)
Energy ComponentEnergy (kJ/mol)
Electrostatic (E_ele)-33.8
Polarization (E_pol)-8.3
Dispersion (E_dis)-11.4
Repulsion (E_rep)37.6
Total Energy (E_tot) -28.6

Data based on the strongest interacting molecular pair (N-H···N hydrogen bonded) in 4-Amino-3,5-dichloropyridine, calculated at the CE-B3LYP/6–31G(d,p) level. researchgate.net This serves as an approximation for this compound.

Hirshfeld Surface Analysis for Quantifying Molecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. The surface is generated around a molecule, and the colors and patterns on it represent the different types of close contacts with neighboring molecules. A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions.

Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound
Interaction TypePredicted Contribution (%)Basis of Prediction
Br···H / H···Br~40%Analogy to Cl···H contacts in 4-Amino-3,5-dichloropyridine researchgate.netnih.gov
H···H~16%Analogy to H···H contacts in 4-Amino-3,5-dichloropyridine researchgate.netnih.gov
N···H / H···N~13%Analogy to N···H contacts in 4-Amino-3,5-dichloropyridine researchgate.netnih.gov

These interactions, particularly the strong N-H···N hydrogen bonds and the significant halogen···hydrogen contacts, collectively define the supramolecular architecture of the compound in the solid state. researchgate.net

Conclusion

4-Amino-3,5-dibromopyridine is a chemical compound of significant interest in synthetic organic chemistry. Its well-defined synthesis and characterized properties make it a reliable starting material for a variety of chemical transformations. The presence of both amino and bromo substituents on the pyridine (B92270) ring allows for selective reactivity, particularly in modern cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions enable the construction of complex molecular frameworks, making this compound a valuable intermediate in the synthesis of pharmaceuticals and potentially advanced materials. Further research into the reactivity and applications of this compound is likely to uncover new synthetic methodologies and novel molecules with important biological and material properties.

Applications in Organic Synthesis Utilizing 4 Amino 3,5 Dibromopyridine

Role as a Versatile Building Block

The structural arrangement of 4-amino-3,5-dibromopyridine, featuring both an amino group and halogen atoms, renders it a highly versatile building block for creating substituted pyridine (B92270) derivatives. The bromine atoms are readily employed in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Concurrently, the amino group can be transformed or removed through diazotization reactions, further expanding its synthetic potential. This dual reactivity allows for sequential and selective functionalization, making it a valuable precursor for a wide range of target molecules. It is a key intermediate for other important pyridine compounds, such as 3,5-dibromopyridine (B18299) and 3,5-dibromo-4-iodopyridine (B1430625). google.com

Table 1: Key Synthetic Transformations of this compound
Reaction TypeReagents/CatalystsResulting Functionality
Suzuki CouplingAryl/alkyl boronic acids, Pd catalystC-C bond formation (biaryls, etc.)
Buchwald-Hartwig AminationAmines, Pd catalystC-N bond formation (di- or tri-aminopyridines)
Sonogashira CouplingTerminal alkynes, Pd/Cu catalystsC-C bond formation (alkynylpyridines)
Diazotization/Sandmeyer ReactionNaNO₂, H⁺, CuX (X = Cl, Br, CN)Replacement of -NH₂ with -Cl, -Br, -CN, etc.
Diazotization/IodinationNaNO₂, H⁺, KIReplacement of -NH₂ with -I
Diazotization/DeaminationNaNO₂, H⁺, H₃PO₂Removal of -NH₂ group

Precursor for Other Halogenated Pyridine Intermediates

A significant application of this compound is its role as a direct precursor to other halogenated pyridine intermediates, which are themselves valuable in synthetic chemistry.

This compound can be readily converted into 3,5-dibromopyridine. google.com This transformation is accomplished via a deamination reaction, which involves the removal of the amino group at the C4 position. The standard procedure for this conversion involves a two-step diazotization-reduction sequence. First, the amino group is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. Subsequently, the diazonium group is reductively cleaved and replaced by a hydrogen atom, typically using a reducing agent such as hypophosphorous acid (H₃PO₂), to yield the target 3,5-dibromopyridine.

The amino group of this compound can be efficiently replaced with an iodine atom to produce 3,5-dibromo-4-iodopyridine. This conversion is achieved through a one-step diazotization process, a variant of the Sandmeyer reaction. google.com The process involves dissolving this compound in sulfuric acid, followed by cooling and the slow addition of an aqueous solution of sodium nitrite to form the intermediate diazonium salt. This is followed by the addition of an iodinating reagent, such as a solution of potassium iodide, to yield the final product. The reaction is carefully controlled at low temperatures (0–5 °C) during the diazotization step to ensure stability of the diazonium intermediate. This method provides good reaction selectivity and high yields, ranging from 65% to 83%. google.com

Table 2: Reaction Conditions for the Synthesis of 3,5-Dibromo-4-iodopyridine
ParameterConditionReference
Starting MaterialThis compound google.com
Acid30-60% Sulfuric Acid google.com
Diazotizing AgentSodium nitrite (NaNO₂) in water google.com
Iodinating AgentPotassium iodide (KI) / Cuprous iodide (CuI) google.com
Temperature0–5 °C during diazotization google.com
Yield65–83% google.com

Synthesis of Complex Heterocyclic Systems

The reactivity of this compound and its derivatives makes it a key starting material for the construction of larger, fused heterocyclic systems, which are often scaffolds for biologically active molecules.

Azaullazines, which are π-conjugated polycyclic heteroaromatic compounds, are of interest for applications in organic electronics. Their synthesis often relies on palladium-catalyzed cross-coupling reactions to construct the fused ring system. Dihalopyridines, such as the derivative 3,5-dibromopyridine, serve as central building blocks in these synthetic strategies. For example, 5-Azaullazines and their benzo-fused analogues have been prepared through a sequence involving palladium-catalyzed cross-coupling reactions followed by Brønsted acid-mediated cycloisomerizations. This approach highlights the importance of dihalopyridine precursors, which can be derived from this compound, in accessing these complex heterocyclic structures.

The chromeno[3,2-c]pyridine framework is a structural motif found in various natural products and biologically active compounds. researchgate.netnih.gov Aminodibromopyridines have been utilized as key components in the synthesis of these complex systems. In a notable example, 2-amino-3,5-dibromopyridine (B40352), an isomer of the title compound, was used to synthesize a series of chromeno[3,2-c]pyridines. mdpi.com The synthesis was a one-pot, two-step process initiated by a microwave-promoted condensation between 3-formyl chromone (B188151) and the aminodibromopyridine to form an intermediate Schiff base. This was followed by an indium triflate-assisted hetero-Diels-Alder reaction under microwave irradiation to construct the final fused heterocyclic system in good yields. mdpi.com This methodology demonstrates the utility of the aminodibromopyridine scaffold in advanced cycloaddition strategies for building molecular complexity. rsc.orgresearchgate.netillinois.edu

Cross-Coupling Chemistry Substrate

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

While specific studies detailing the Sonogashira coupling of this compound are not extensively documented in readily available literature, the reactivity of similar di-brominated pyridine systems provides a strong indication of its potential. For instance, the Sonogashira cross-coupling of 3,5-dibromo-2,6-dichloropyridine (B8238365) has been successfully employed to synthesize a range of alkynylpyridines. This suggests that this compound would readily undergo sequential or double Sonogashira coupling reactions with various terminal alkynes to furnish 4-amino-3,5-di(alkynyl)pyridines.

The general reaction scheme would involve the reaction of this compound with a terminal alkyne in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and a base, typically an amine such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA), in a suitable solvent like THF or DMF.

Table 1: Representative Sonogashira Coupling Reaction with a Dibromopyridine Derivative

EntryAryl HalideAlkyneCatalyst SystemBaseSolventProductYield (%)
13,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₄, CuITEATHF3,5-Bis(phenylethynyl)-2,6-dichloropyridineNot Specified

This table illustrates a representative reaction with a similar substrate due to the limited direct data for this compound.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. This reaction is widely used for the synthesis of biaryl compounds.

This compound can serve as the organohalide component in Suzuki-Miyaura couplings to introduce aryl or heteroaryl substituents at the 3- and 5-positions of the pyridine ring. Research has demonstrated the successful synthesis of 4-amino-3,5-diaryl-2,6-dimethylpyridine derivatives, highlighting the feasibility of this transformation on a closely related substrate. beilstein-journals.org The amino group at the 4-position can influence the electronic properties of the pyridine ring and may require optimization of the reaction conditions.

A typical Suzuki-Miyaura reaction of this compound would involve its reaction with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and a suitable solvent system (e.g., toluene/water, dioxane/water, DMF).

Table 2: Illustrative Suzuki-Miyaura Coupling with a Dibromopyridine Derivative

EntryAryl HalideBoronic AcidCatalystBaseSolventProductYield (%)
13,5-DibromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol (B145695)/Water3,5-DiphenylpyridineNot Specified

This table presents a representative reaction with a similar substrate due to the limited direct data for this compound.

Palladium-Catalyzed Transformations

Beyond Sonogashira and Suzuki-Miyaura couplings, this compound is a suitable substrate for various other palladium-catalyzed transformations, expanding its synthetic utility. These reactions allow for the introduction of a diverse range of functional groups onto the pyridine core.

One important transformation is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction would enable the coupling of this compound with primary or secondary amines to synthesize di-amino substituted pyridines. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base.

Another significant palladium-catalyzed reaction is cyanation , which introduces a nitrile group. Using a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), in the presence of a palladium catalyst, this compound can be converted to 4-amino-3,5-dicyanopyridine. These dinitrile derivatives are valuable intermediates for the synthesis of various heterocyclic compounds.

The general conditions for these transformations would involve a palladium precursor, a suitable ligand, a base, and a solvent, with the specific choice of reagents depending on the desired coupling partners and the reactivity of the substrate.

Table 3: Overview of Potential Palladium-Catalyzed Transformations of this compound

TransformationCoupling PartnerTypical Catalyst SystemProduct Type
Buchwald-Hartwig AminationPrimary/Secondary AminesPd₂(dba)₃ / Ligand3,5-Diamino-4-aminopyridine derivatives
CyanationCyanide Source (e.g., Zn(CN)₂)Pd(PPh₃)₄4-Amino-3,5-dicyanopyridine

Medicinal Chemistry and Biological Activity of 4 Amino 3,5 Dibromopyridine Derivatives and Scaffolds

Significance of Pyridine (B92270) Scaffolds in Drug Discovery

Pyridine and its derivatives are among the most prevalent heterocyclic structures found in pharmaceuticals and agrochemicals. researchgate.netrsc.org The pyridine nucleus is a key component in over 7,000 existing drug molecules of medicinal importance. rsc.org This prevalence is attributed to several key factors:

Versatility in Biological Activity: Pyridine-based compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, and cardiovascular effects. bohrium.comresearchgate.netnih.gov

Improved Physicochemical Properties: As a polar and ionizable aromatic molecule, the pyridine scaffold can enhance the solubility and bioavailability of less soluble compounds, a crucial aspect of drug development. enpress-publisher.comresearchgate.net

Structural Mimicry and Bioisosterism: Pyridine is considered a bioisostere of benzene (B151609), meaning it can often replace a benzene ring in a drug molecule without significantly altering its biological activity, while potentially improving its properties. rsc.org

Synthetic Accessibility: The chemistry of pyridine is well-established, allowing for a wide range of structural modifications and the synthesis of diverse libraries of compounds for screening. enpress-publisher.comresearchgate.net

The incorporation of a pyridine ring can significantly influence a molecule's biochemical potency, metabolic stability, and permeability. researchgate.net This has led to the development of numerous successful drugs across various therapeutic areas.

Derivatization for Bioactivity Enhancement (General strategies applicable)

The biological activity of pyridine scaffolds can be fine-tuned and enhanced through various derivatization strategies. These modifications aim to alter the molecule's size, shape, polarity, and electronic distribution to optimize its interaction with biological targets. General strategies applicable to pyridine derivatives, including those related to 4-Amino-3,5-dibromopyridine, include:

Substitution with Functional Groups: The introduction of different functional groups (e.g., halogens, alkyl, aryl, amino, hydroxyl, carboxyl) at various positions on the pyridine ring can dramatically alter its biological profile. For instance, the addition of a carboxyl group can enhance bioactivity. nih.gov

Fusion with Other Heterocyclic Rings: Fusing the pyridine ring with other heterocyclic systems is a common strategy to create novel hybrid molecules with potentially enhanced or entirely new biological activities. nih.govmdpi.com This can lead to more rigid structures that may fit better into the binding site of a target protein.

Formation of Metal Complexes: The nitrogen atom in the pyridine ring can coordinate with metal ions to form metallodrugs. These complexes can exhibit unique biological properties, such as antitrypanosomal activity. rsc.org

Late-Stage Functionalization: Advanced synthetic methods allow for the modification of already complex bioactive molecules in the later stages of synthesis. This "late-stage functionalization" enables the rapid generation of analogues with improved properties. Techniques for fluorination and bromination of pyridine rings have been developed for this purpose. nih.gov

These derivatization strategies are crucial for the process of lead optimization in drug discovery, where an initial hit compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. researchgate.net

Specific Biological Activities of Related Compounds (e.g., Dalfampridine related compound B)

This compound is known in pharmaceutical contexts as "Dalfampridine Related Compound B". pharmaffiliates.comsigmaaldrich.com This designation highlights its relationship to Dalfampridine (also known as 4-aminopyridine), a drug used to improve walking in patients with multiple sclerosis. drugbank.comclevelandclinic.org While specific biological activity data for this compound itself is limited in publicly available research, its structural similarity to Dalfampridine suggests that its derivatives could be investigated for neurological effects.

Dalfampridine functions as a broad-spectrum potassium channel blocker. drugbank.comclevelandclinic.org In demyelinating diseases like multiple sclerosis, the loss of the myelin sheath exposes voltage-gated potassium channels on the axons. This leads to a leakage of potassium ions, which impairs the ability of the nerve to conduct action potentials. drugbank.com By blocking these channels, Dalfampridine helps to restore nerve conduction. drugbank.comneurology.org

Given this mechanism, it is conceivable that other aminopyridine derivatives, including those synthesized from this compound, could be designed to modulate the activity of ion channels. The bromine atoms on the pyridine ring of this compound would significantly alter its electronic properties and steric bulk compared to Dalfampridine, which could lead to different potencies or selectivities for various ion channels.

Antimicrobial Activities of Pyridine Derivatives

Pyridine derivatives are a well-established class of compounds with significant antimicrobial activity against a wide range of pathogens, including bacteria and fungi. bohrium.comresearchgate.netnih.govnih.gov The search for new antimicrobial agents is driven by the increasing threat of antibiotic resistance.

Numerous studies have demonstrated the potential of pyridine-based compounds as antimicrobial agents. For example:

A series of novel pyridine derivatives containing an imidazo[2,1-b] researchgate.netenpress-publisher.comnih.govthiadiazole moiety showed moderate to high antibacterial activity, with some compounds exhibiting greater potency than the control drug gatifloxacin (B573). nih.gov

Newly synthesized pyridine derivatives have shown activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), as well as fungal species (Fusarium oxysporum, Botrytis fabae). bohrium.comscirp.org

The incorporation of other heterocyclic rings, such as pyran, thiazolopyridine, and chromene, into the pyridine scaffold has been shown to enhance antimicrobial activity. bohrium.com

The mechanism of antimicrobial action for pyridine derivatives can vary depending on the specific structure of the compound. However, their ability to interact with essential cellular components and disrupt key biological processes is a common theme.

Table 1: Examples of Antimicrobial Activity of Pyridine Derivatives

Compound ClassTarget OrganismsKey FindingsReference
Pyridine-imidazo researchgate.netenpress-publisher.comnih.govthiadiazole hybridsBacteria and FungiSome compounds showed higher antibacterial activity than gatifloxacin and equivalent antifungal activity to fluconazole. nih.gov
Pyran, pyridine, indenopyran, thiazolopyridine, and chromene derivativesGram-positive and Gram-negative bacteria, FungiDisplayed high antimicrobial activity. bohrium.com
Pyridine-azetidin-2-one derivativesStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, Penicillium rubrumShowed mild to moderate antimicrobial activity compared to standard drugs. scirp.org

Therapeutic Potential in Disease Treatment (e.g., central nervous system disorders via Dalfampridine)

The therapeutic potential of aminopyridine derivatives is most prominently illustrated by Dalfampridine (4-aminopyridine) in the treatment of central nervous system (CNS) disorders, particularly multiple sclerosis (MS). nih.govnih.govresearchgate.net Dalfampridine is approved to improve walking in patients with MS. clevelandclinic.org

The primary mechanism of action of aminopyridines in neurological disorders is the blockade of voltage-gated potassium channels. rsc.orgnih.govresearchgate.net In demyelinated axons, which are a hallmark of MS, the conduction of nerve impulses is impaired. By blocking potassium channels, aminopyridines like Dalfampridine can enhance action potential conduction along these damaged nerve fibers. drugbank.comneurology.org

Beyond MS, aminopyridines have been investigated for other neurological conditions:

Lambert-Eaton myasthenic syndrome (LEMS): 3,4-diaminopyridine (B372788) (Amifampridine) is used to treat the symptoms of this rare autoimmune disorder that affects the neuromuscular junction. nih.govnih.gov

Downbeat nystagmus and episodic ataxia type 2: 4-aminopyridine (B3432731) has shown efficacy in treating these cerebellar disorders. nih.gov

Neuroprotection: Some preclinical studies suggest that 4-aminopyridine may have neuroprotective properties, promoting remyelination and recovery of nerve function after injury. rsc.orgneurology.org

The ability of aminopyridines to cross the blood-brain barrier is a critical factor in their effectiveness for CNS disorders. neurology.org The development of new aminopyridine derivatives, potentially from precursors like this compound, could lead to agents with improved efficacy, selectivity, or pharmacokinetic profiles for treating a range of neurological diseases.

Ligand Design for Receptor Binding (inferred from related aminopyridine research)

The design of ligands that bind selectively to specific receptors is a cornerstone of modern drug discovery. Research on aminopyridine derivatives has provided valuable insights into the principles of ligand design for various receptor targets.

Molecular docking and quantitative structure-activity relationship (QSAR) studies are computational tools used to understand how ligands interact with receptors and to predict the activity of new compounds. nih.gov These studies have been applied to aminopyridine derivatives targeting various receptors, including:

c-Met Kinase: A series of 2-aminopyridine (B139424) derivatives were identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase involved in cancer. Molecular docking studies revealed that key interactions with amino acid residues like Tyr1230 and Arg1208, primarily through electrostatic and hydrogen bond interactions, were crucial for their activity. nih.gov

Adenosine (B11128) A2A Receptor: The crystal structure of the adenosine A2A receptor bound to a dicyanopyridine partial agonist has been determined. This structural information guided the design of a library of derivatives, some of which acted as partial agonists while others were inverse agonists. This highlights how small structural modifications can significantly alter the functional activity of a ligand. nih.gov

Histamine (B1213489) H4 Receptor: Aminopyridine derivatives have been designed as ligands for the histamine H4 receptor, a target for inflammatory and immune disorders. The position of the basic amine group relative to the pyridine nitrogen and the nature of substituents on an attached aryl ring were found to be important for potency. researchgate.net

These examples demonstrate that the aminopyridine scaffold can be effectively utilized to design ligands with high affinity and selectivity for a diverse range of protein targets. The principles learned from these studies can be applied to the design of novel derivatives of this compound for specific biological applications.

Derivatization and Functionalization Strategies of 4 Amino 3,5 Dibromopyridine

Modification of the Amino Group

The exocyclic amino group on the pyridine (B92270) ring is nucleophilic and can readily participate in reactions typical of aromatic amines.

The amino group of 4-amino-3,5-dibromopyridine can be converted into an amide via acylation. This transformation is typically achieved by reacting the compound with acylating agents such as acyl chlorides or acid anhydrides. The reaction introduces an acyl group to the nitrogen atom, which can serve to protect the amino group during subsequent reactions or to introduce new functional moieties into the molecule. The reactivity of the amino group is influenced by the electronic properties of the pyridine ring. Most pyridines readily undergo acylation at the ring nitrogen researchgate.net; however, the exocyclic amino group of 4-aminopyridine (B3432731) derivatives can also be selectively acylated. For instance, processes involving related halopyridines sometimes utilize acylation as a key step. In one patented method concerning the synthesis of 3,5-dibromo-4-iodopyridine (B1430625), an acyl chloride like acetyl chloride is used in the reaction mixture, suggesting the potential for interaction with the amino group. google.com Friedel-Crafts acylations are a classic method for forming C-C bonds but related principles apply to N-acylation, which can sometimes produce stoichiometric amounts of waste. researchgate.net

Table 1: General Acylation of this compound

Reactant Reagent Type Product Class
This compound Acyl Chloride (R-COCl) N-(3,5-dibromo-4-pyridinyl)amide

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. The amino group of this compound can react with various carbonyl compounds to form the corresponding Schiff base derivatives. This reaction is significant in coordination chemistry and for the synthesis of compounds with potential biological activity. researchgate.net The formation of Schiff bases from amino-heterocycles is a well-established synthetic route. For example, new Schiff bases have been synthesized from 4-amino-3,5-dimethyl-1,2,4-triazole and various di-pyridyl-aldehydes, with the reaction yields being influenced by the choice of solvent and the use of an acid catalyst. scirp.org Similarly, Schiff base analogues of 4-aminoantipyrine (B1666024) have been prepared by condensation with substituted benzaldehydes. nih.gov These examples demonstrate a general principle that can be applied to this compound for the creation of novel imine derivatives.

Transformation of Halogen Substituents

The two bromine atoms at the C3 and C5 positions are key functional handles for introducing further complexity into the molecule, primarily through cross-coupling reactions or substitution.

The bromo substituents on the pyridine ring are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of alkyl, alkenyl, and aryl/heteroaryl groups at the C3 and/or C5 positions. Research on the related compound 3,5-dibromopyridine (B18299) demonstrates the feasibility of these transformations. For instance, lithiation of 3,5-dibromopyridine followed by reaction with electrophiles can produce 4-alkyl-3,5-dibromopyridines. fishersci.se Furthermore, double Heck cross-coupling reactions of 3,5-dibromopyridine with various alkenes have been shown to afford novel di(alkenyl)pyridines. researchgate.net Stille and Suzuki-type reactions have also been successfully performed on 3,5-dibromopyridine to synthesize 3,5-bis(2-indolyl)pyridine derivatives. fishersci.se These established methods for the parent dibromopyridine suggest that this compound can similarly undergo selective C-C bond formation at the halogenated positions.

Table 2: Potential Cross-Coupling Reactions

Reaction Name Coupling Partner Resulting Linkage
Suzuki Coupling Organoboron Reagent (e.g., Ar-B(OH)₂) C-Aryl / C-Alkyl
Heck Coupling Alkene (e.g., R-CH=CH₂) C-Alkenyl
Stille Coupling Organostannane Reagent (e.g., Ar-SnBu₃) C-Aryl / C-Alkyl

The bromo groups can be replaced by nitrogen-based nucleophiles to form new carbon-nitrogen bonds, a process known as amination. This is often achieved through transition-metal-catalyzed methods, such as the Buchwald-Hartwig amination or Ullmann condensation. These reactions are crucial for synthesizing various substituted aminopyridines. Studies on other polyhalogenated pyridines highlight the principles and challenges of such transformations. For example, a copper-catalyzed protocol has been developed for the selective C-N bond-forming reaction between 2,6-dibromopyridine (B144722) and a range of amines, demonstrating that selectivity can be controlled. researchgate.net In another case, the amination of 2-bromo-5-iodopyridine (B107189) with various amines, heterocycles, and amides was shown to proceed selectively at the C-5 position under copper catalysis. rsc.org The amination of various dibromopyridines with potassium amide in liquid ammonia (B1221849) has also been studied, typically resulting in diaminopyridines. researchgate.net These findings indicate that the bromo-substituents of this compound can be targeted for C-N bond formation, with the specific reaction conditions determining the efficiency and selectivity of the substitution.

The amino group at the C4 position can be chemically transformed and replaced with another halogen, such as iodine. This is typically accomplished via a Sandmeyer-type reaction, which involves the diazotization of the primary amino group followed by substitution with an iodide ion. This conversion of this compound into 3,5-dibromo-4-iodopyridine is a synthetically important transformation, as the resulting iodo-substituent is more reactive in many cross-coupling reactions than the bromo-substituents. chemicalbook.com

A patented one-step method describes this process, where this compound is treated with a diazotization-iodination reagent in sulfuric acid. google.com The reaction yields 3,5-dibromo-4-iodopyridine with high efficiency (65–83%). google.com Another patented procedure involves a diazotization reaction followed by a halogen exchange, where an iodine-containing salt like potassium iodide, sodium iodide, or cesium iodide is used. google.com

Table 3: Iodination of this compound via Diazotization

Reagents Conditions Product Yield Reference
1. Sodium Nitrite (B80452) (NaNO₂) in H₂SO₄2. Potassium Iodide (KI) / Cuprous Iodide (CuI) 1. 0–5°C2. Heat to 80–100°C 3,5-Dibromo-4-iodopyridine 65–83% google.com

This transformation highlights the utility of the amino group as a precursor to other functionalities, expanding the synthetic potential of the this compound scaffold.

Introduction of Novel Side Chains and Moieties

The strategic introduction of novel side chains and moieties onto the this compound scaffold is a key strategy for modifying its chemical and physical properties. The presence of the amino group and two bromine atoms offers multiple sites for functionalization, allowing for the creation of a diverse library of derivatives.

A common approach involves leveraging the reactivity of the bromine atoms for cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki or Stille coupling can be employed to introduce aryl or other carbon-based substituents at the 3- and 5-positions. Research has demonstrated the successful synthesis of 3,5-bis(2-indolyl)pyridine and 3-[(2-indolyl)-5-phenyl]pyridine derivatives starting from 3,5-dibromopyridine, a related precursor. These reactions typically involve the use of a palladium catalyst and appropriate coupling partners, such as boronic acids or organostannanes. rsc.org

Furthermore, the amino group at the 4-position can be a handle for various transformations. It can be acylated, alkylated, or used as a directing group for further reactions on the pyridine ring. The amino group's nucleophilicity allows for reactions with a variety of electrophiles, enabling the attachment of a wide range of functional groups.

The introduction of amino acid side chains has also been explored. For example, a modular synthesis of teraryl-based α-helix mimetics utilized 3,5-dibromopyridine as a starting material to introduce side chains of proteinogenic amino acids. researchgate.net This involved strategies like decarboxylative cross-coupling and metal-halogen exchange to introduce functionalities that mimic amino acid residues. researchgate.net

Another derivatization strategy involves the direct amination of related dinitropyridine compounds using hydrazinium (B103819) salts, which could potentially be adapted for this compound to introduce additional amino functionalities. The reactivity of the bromine atoms towards nucleophilic substitution with ammonia has also been studied, providing a route to brominated aminopyridines. researchgate.net

The following table summarizes various side chains and moieties that have been introduced onto the pyridine ring, primarily based on derivatization of the related 3,5-dibromopyridine.

Starting MaterialReagents and ConditionsIntroduced Side Chain/MoietyResulting Compound Class
3,5-Dibromopyridine4-Ethoxycarbonylphenylboronic acid, Pd(PPh₃)₄, Cs₂CO₃, EtOH, 80°CPhenyl-4-carboxylic acidPyridine-3,5-bis(phenyl-4-carboxylic acid)
3,5-DibromopyridineIndole (B1671886) derivatives, Palladium catalyst2-Indolyl, Phenyl3,5-bis(2-indolyl)pyridines, 3-[(2-indolyl)-5-phenyl]pyridines
3,5-DibromopyridineMonopotassium methyl malonate"Asp" side chain mimicPyridine boronic acid building blocks
3,5-DibromopyridineAcrylonitrile, Heck reactionAlkylnitrilePrecursor for Arginine side chain mimic

Strategic Manipulation for Advanced Materials

The unique electronic and structural features of this compound make it a valuable building block for the synthesis of advanced materials. The strategic manipulation of this compound allows for the creation of materials with tailored properties for applications in electronics, photonics, and material science. chemimpex.com

One key area of application is in the development of conductive polymers and metal-organic frameworks (MOFs). chemimpex.commdpi.com The pyridine ring, with its nitrogen atom, can act as a ligand to coordinate with metal ions, forming the nodes of a MOF. The bromine atoms and the amino group provide sites for further functionalization, allowing for the tuning of the MOF's pore size, surface area, and chemical properties. For example, pyridine-3,5-bis(phenyl-4-carboxylic acid), synthesized from 3,5-dibromopyridine, has been used as a ligand to create nickel and iron-based MOFs. rsc.org

Furthermore, derivatives of this compound are explored for their potential in creating functional materials for electronic devices. The electron-withdrawing nature of the bromine atoms and the electron-donating character of the amino group create a polarized π-system, which can be exploited in the design of organic light-emitting diodes (OLEDs) and other electronic components. chemimpex.combldpharm.com The ability to introduce various substituents allows for the fine-tuning of the electronic energy levels (HOMO/LUMO) of the resulting molecules, which is essential for efficient charge transport and light emission in such devices.

Research into related brominated pyridines has shown their utility in synthesizing compounds with specific biological activities, which can be considered a form of "advanced materials" in the context of medicinal chemistry. For instance, derivatives have been designed as potential CDK inhibitors.

The table below highlights some of the advanced materials and their precursors derived from or related to this compound.

Precursor CompoundSynthetic StrategyResulting Advanced Material/ApplicationKey Properties
3,5-DibromopyridineSuzuki coupling with 4-ethoxycarbonylphenylboronic acidLigand for Metal-Organic Frameworks (MOFs)Porous structure, catalytic potential
3,5-Dibromopyridine derivativesFunctionalization to introduce mesogenic groupsLiquid CrystalsAnisotropic properties, response to electric fields
This compoundDerivatization to tune electronic propertiesComponents for Organic Electronic Devices (e.g., OLEDs)Tunable HOMO/LUMO levels, charge transport
3,5-DibromopyridineCoupling with indole derivativesPotential CDK InhibitorsBiological activity, therapeutic potential

Catalytic Transformations Involving 4 Amino 3,5 Dibromopyridine

Palladium-Catalyzed Reactions

Palladium catalysts are extensively used to facilitate carbon-carbon and carbon-heteroatom bond formation. In the context of 4-amino-3,5-dibromopyridine, palladium-catalyzed reactions are crucial for creating substituted pyridine (B92270) derivatives.

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. While specific studies focusing exclusively on the Sonogashira coupling of this compound are not prevalent in the provided search results, the reaction is generally applicable to dihalogenated pyridines. For instance, the twofold Sonogashira coupling of 2,6-dibromopyridine (B144722) has been successfully accomplished. nih.gov This suggests that this compound could similarly undergo sequential or double coupling with terminal alkynes. A typical catalytic system for such transformations involves a palladium catalyst, often with a phosphine (B1218219) ligand, a copper(I) co-catalyst, and an amine base. nih.gov However, modern methods have been developed that are copper-free and amine-free, utilizing a palladium catalyst like Pd(CH₃CN)₂Cl₂ with a ligand such as cataCXium A in a green solvent. nih.gov

A hypothetical Sonogashira reaction involving this compound is presented below:

Table 1: Hypothetical Sonogashira Coupling of this compound

Reactant 1 Reactant 2 Catalyst System Product

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This reaction is highly effective for the synthesis of biaryl compounds and other substituted aromatic systems. Research has shown that 3,5-dibromopyridine (B18299) derivatives can undergo Suzuki-Miyaura coupling to form diarylpyridines. beilstein-journals.org For instance, 3,5-dibromo-2,4,6-trimethylpyridine (B189553) has been successfully coupled with various arylboronic acids to produce a library of 3,5-diaryl-2,4,6-trimethylpyridines in high yields. beilstein-journals.org

The presence of an amino group at the 4-position of 3,5-dibromopyridine can influence the reactivity and selectivity of the coupling reaction. In some cases, the amino group can direct the reaction to a specific position or require modified catalytic conditions. For example, in the case of 4-amino-3,5-dichloropyridazine, coupling occurs selectively at the C3 position. rsc.org The choice of palladium catalyst, ligand, base, and solvent system is critical for optimizing the yield and selectivity of the Suzuki-Miyaura coupling of this compound. beilstein-journals.org

Table 2: Example of Suzuki-Miyaura Coupling with a Dibromopyridine Derivative

Substrate Coupling Partner Catalyst System Product Yield Reference

Copper-Catalyzed Reactions

Copper-catalyzed reactions, particularly C-N bond formation (amination), are significant in the synthesis of aminopyridine derivatives. researchgate.net While direct copper-catalyzed amination of this compound is not explicitly detailed, studies on related halopyridines provide valuable insights. For instance, copper-catalyzed amination of 2-amino-5-halopyridines has been achieved with high selectivity at the C-5 position. rsc.orgrsc.org This selectivity is influenced by the nature of the halogen and the reaction conditions. rsc.orgrsc.org In the case of 2-bromo-5-iodopyridine (B107189), amination occurs selectively at the C-5 position. rsc.orgrsc.org This suggests that in a molecule like this compound, selective functionalization at one of the bromine positions might be achievable under specific copper-catalyzed conditions.

A general protocol for such reactions often involves a copper(I) catalyst, a ligand (such as a diamine), and a base in a suitable solvent like ethylene (B1197577) glycol. researchgate.net

Homogeneous and Heterogeneous Catalysis (General)

Both homogeneous and heterogeneous catalysis play a role in the transformations of halopyridines. Homogeneous catalysts, where the catalyst is in the same phase as the reactants, are common in palladium- and copper-catalyzed coupling reactions. beilstein-journals.orgresearchgate.net They offer high activity and selectivity but can be difficult to separate from the product.

Heterogeneous catalysis, where the catalyst is in a different phase, offers advantages in terms of catalyst recovery and reuse. For instance, a nanoporous conjugated polymer embedded with 4-(N,N-dimethylamino)pyridine (DMAP) has been developed as a highly active and reusable heterogeneous organocatalyst for acylation reactions. lookchem.com While not directly involving this compound, this demonstrates the potential for developing heterogeneous catalytic systems for transformations of pyridine derivatives.

Catalytic Polarization Transfer Studies (inferred from 3,5-dibromopyridine)

Recent research has explored the use of iridium-based catalysts for transferring polarization from parahydrogen to substrates like 3,5-dibromopyridine, a technique known as Signal Amplification By Reversible Exchange (SABRE). acs.orgwhiterose.ac.uknih.gov This process significantly enhances the nuclear magnetic resonance (NMR) signals of the substrate, allowing for more sensitive detection and analysis. nih.govyork.ac.ukresearchgate.net

In these studies, neutral iridium catalysts of the form [IrCl(H)₂(NHC)(substrate)₂] or [IrCl(H)₂(NHC)(substrate)(sulfoxide)] are used, where NHC is an N-heterocyclic carbene. acs.orgwhiterose.ac.uknih.gov The substrate, 3,5-dibromopyridine, reversibly binds to the catalyst, allowing for the transfer of spin order from parahydrogen-derived hydrides. acs.orgwhiterose.ac.uk The addition of a sulfoxide (B87167) co-ligand has been shown to produce significantly larger NMR signal enhancements. acs.orgwhiterose.ac.uknih.gov

Given the structural similarity, it can be inferred that this compound could also be a suitable substrate for such catalytic polarization transfer studies. The amino group might influence the binding to the iridium center and the efficiency of the polarization transfer. This technique could be a valuable tool for studying the reactivity and interactions of this compound in catalytic systems with high sensitivity.

Table 3: SABRE Hyperpolarization of 3,5-Dihalogenated Pyridines

Substrate Catalyst Type Key Feature Signal Enhancement Reference
3,5-Dibromopyridine [IrCl(H)₂(IMes)(substrate)₂] Neutral Iridium Complex Significant ¹H, ¹³C, and ¹⁵N NMR signal enhancement acs.orgwhiterose.ac.uk

Historical Perspectives and Future Research Directions

Evolution of Synthetic Routes to Halogenated Pyridines

The synthesis of halogenated pyridines has undergone a significant transformation over the decades. Early methods often required harsh reaction conditions and were limited in scope, particularly for the selective functionalization of the electron-deficient pyridine (B92270) ring. thieme-connect.comnih.gov

Historically, electrophilic aromatic substitution (EAS) was a primary method for halogenation, but this approach is challenging for pyridines due to the deactivating effect of the nitrogen atom, which makes the ring electronically mismatched for such reactions. nih.gov Consequently, these reactions often demand severe conditions and may result in mixtures of isomers. chemrxiv.org Other classical approaches included Chichibabin-type reactions and metalations, which also came with limitations. thieme-connect.commountainscholar.org

A major advancement was the use of pyridine N-oxides. This strategy involves the oxidation of the pyridine nitrogen, which activates the 4-position for selective nitration. The resulting nitro group can then be displaced or the N-oxide can be treated with reagents like phosphorus halides to yield 4-halopyridines. nih.gov

More recent decades have seen the emergence of powerful new strategies that offer greater regioselectivity and milder reaction conditions. nih.gov These include:

Transition-Metal-Catalyzed C-H Functionalization: This has become a cornerstone of modern synthetic chemistry, allowing for the direct and atom-economical introduction of functional groups onto the pyridine core. thieme-connect.comnih.gov

Directed Metalation-Trapping: Using directing groups, chemists can achieve regioselective metalation at specific positions on the pyridine ring, followed by trapping with a halogen source. nih.gov

Ring-Opening/Ring-Closing Sequences: Innovative methods, such as those involving Zincke imine intermediates, temporarily transform the aromatic pyridine into a more reactive, non-aromatic species, enabling facile and selective halogenation before the ring is closed again. chemrxiv.org

Designed Phosphine (B1218219) Reagents: A two-step approach using specially designed phosphine reagents allows for the selective installation of a phosphonium (B103445) salt at the 4-position, which is then displaced by a halide nucleophile. nih.govresearchgate.netchemrxiv.org This method is notable for its application in the late-stage halogenation of complex molecules. nih.govresearchgate.net

This evolution from harsh, non-selective methods to highly controlled and versatile strategies has been crucial for expanding the accessibility and application of halogenated pyridines.

Key Discoveries and Milestones in 4-Amino-3,5-dibromopyridine Research

This compound has been recognized primarily as a valuable synthetic intermediate. chemicalbook.comgoogle.com Its importance stems from its role as a building block in the synthesis of more complex molecules, particularly in the fields of natural products and pharmaceuticals. chemicalbook.comgoogle.comchemimpex.com

Key milestones in the context of this compound include:

Identification as a Key Intermediate: A significant aspect of its research history is its identification as a crucial intermediate for the synthesis of the natural product Desmopyradine. chemicalbook.comgoogle.com

Development of Synthetic Routes: The development of efficient synthesis methods has been a key focus. One notable advancement is the creation of a one-step synthesis process starting from inexpensive materials like pyridine or pyridine salts. chemicalbook.comgoogle.com A patented method describes reacting pyridine or a pyridine salt with an ammonium (B1175870) salt and hydrogen peroxide in an HBr solution to obtain the target compound, which addresses previous challenges of complex, multi-step syntheses and high production costs. chemicalbook.comgoogle.com Another documented synthesis involves the bromination of 4-aminopyridine (B3432731). google.com

Role as a Versatile Precursor: Research has demonstrated its utility in being converted to other important pyridine intermediates, such as 3,5-dibromopyridine (B18299) and 3,5-dibromo-4-iodopyridine (B1430625), highlighting its value in synthetic diversification. chemicalbook.comgoogle.comgoogle.com

Application in Heterocyclic Synthesis: It has been utilized as a reagent in the preparation of azaullazines, showcasing its application in constructing more complex heterocyclic systems. pharmaffiliates.com

These developments underscore the compound's value not as an end-product itself, but as a pivotal component in synthetic pathways leading to molecules of significant interest.

Emerging Trends in Pyridine Chemistry

The field of pyridine chemistry is dynamic, with several key trends shaping its future direction. These trends are driven by the need for more efficient, sustainable, and versatile synthetic tools to access novel pyridine-containing molecules for a wide range of applications. numberanalytics.comlucintel.com

Emerging TrendDescriptionKey Benefits
Sustainable Synthesis Development of environmentally friendly ("green") production methods that minimize waste, reduce energy consumption, and avoid hazardous reagents. numberanalytics.comlucintel.comLower environmental impact, reduced production costs, improved safety, and alignment with stricter regulations. lucintel.com
C-H Functionalization Direct conversion of C-H bonds on the pyridine ring to C-C or C-heteroatom bonds, often using photocatalysis or transition-metal catalysis. thieme-connect.comnih.govHigh atom economy, straightforward introduction of functional groups, and suitability for late-stage functionalization of complex molecules. nih.gov
Transition-Metal-Free Reactions Exploring synthetic routes that avoid transition-metal catalysts to reduce cost and potential metal contamination in final products, especially pharmaceuticals. thieme-connect.comjiaolei.groupCost-effectiveness, lower toxicity, and simplified purification processes.
Photophysical Applications Synthesis of novel pyridine-based fluorophores for use in advanced applications like bioimaging, chemical sensing, and photonic devices. researchgate.netDevelopment of highly sensitive and specific sensors and imaging agents. researchgate.net
Prodrug Design Incorporating the pyridine scaffold into drug molecules to improve properties such as water solubility and pharmacokinetic profiles. researchgate.netrsc.orgEnhanced drug efficacy and delivery. researchgate.net

These trends reflect a broader shift in chemical synthesis towards greater efficiency, sustainability, and precision, enabling the creation of next-generation materials and therapeutics. lucintel.combiosynce.com

Untapped Synthetic Potential

The synthetic potential of this compound is far from fully exploited. Its structure, featuring three distinct functional handles—an amino group and two bromine atoms—on an electron-deficient ring, makes it a highly versatile building block for further chemical transformations. chemimpex.com

The untapped potential lies in leveraging its inherent reactivity in conjunction with modern synthetic methods:

Cross-Coupling Reactions: The two bromine atoms are prime sites for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. This allows for the systematic construction of highly substituted pyridine libraries.

Functionalization of the Amino Group: The 4-amino group can be readily modified through acylation, alkylation, or diazotization, providing a gateway to a wide array of other functional groups. The conversion to an iodo group via diazotization to form 3,5-dibromo-4-iodopyridine is a documented example of this versatility. chemicalbook.comgoogle.com

Exploiting Modern C-H Functionalization: While the ring is substituted, there may be potential for late-stage C-H functionalization at the remaining positions, guided by the existing substituents, using modern catalytic methods.

Platform for Novel Scaffolds: Its high reactivity and compatibility with various functional groups make it an ideal starting point for exploring new synthetic pathways to create innovative molecular architectures. chemimpex.com

The combination of these reactive sites provides a platform for creating complex molecules with precise control over their three-dimensional structure, which is crucial for applications in drug discovery and materials science.

Prospects for Novel Applications in Materials Science and Biomedicine

The pyridine scaffold is a cornerstone in both materials science and biomedicine, and derivatives of this compound are poised to contribute to future innovations in these fields. nih.govnih.gov

Materials Science: The unique electronic properties of the pyridine ring make its derivatives attractive for advanced materials. numberanalytics.com

Conductive Polymers: Pyridine derivatives are used in synthesizing conjugated polymers, which are essential materials for electronics and optoelectronics. chemimpex.comnumberanalytics.com The structure of this compound could be incorporated into polymer backbones to tune their electronic and physical properties for applications in energy storage or as organic conductors. chemimpex.combiosynce.com

Photonic Devices and Sensors: There is a growing interest in pyridine-based compounds for their photophysical properties. researchgate.net By functionalizing this compound with chromophores, it could be developed into novel fluorescent sensors for detecting metal ions or other analytes, or as components in advanced photonic devices. researchgate.net

Biomedicine: The pyridine ring is the second most common nitrogen heterocycle found in FDA-approved pharmaceuticals, highlighting its importance. thieme-connect.comnih.govdovepress.com The structural features of this compound make it a promising scaffold for drug discovery. chemimpex.com

Anticancer Agents: Substituted pyridines are integral to many anticancer drugs. ekb.eg The dibromo- and amino- functionalities of this compound provide vectors for interaction with biological targets like enzymes or receptors, making it a valuable intermediate in the synthesis of new anti-cancer agents. chemimpex.comnih.gov

Antimicrobial Agents: Pyridine derivatives have shown significant potential as antimicrobial compounds, including against multidrug-resistant pathogens. researchgate.netnih.gov The scaffold can be elaborated to design new antibiotics. nih.gov

Neurodegenerative Diseases: The development of novel pyridine-based drugs for diseases like Alzheimer's is an exciting prospect in medicinal chemistry. biosynce.comnih.gov

Agrochemicals: Beyond medicine, it serves as an intermediate in formulating effective herbicides and fungicides, contributing to crop protection and agricultural productivity. chemimpex.com

The ease of substitution on the pyridine ring allows for fine-tuning of a molecule's activity and selectivity, making compounds derived from this compound highly adaptable for various biomedical and material applications. nih.govdovepress.com

Challenges and Opportunities in Large-Scale Production

The transition from laboratory-scale synthesis to large-scale industrial production presents a distinct set of challenges and opportunities for this compound.

Challenges:

Harsh Reaction Conditions: Traditional methods for halogenating pyridines often rely on harsh conditions, strong acids, or hazardous reagents, which are difficult, costly, and unsafe to implement on a large scale. thieme-connect.comnih.gov

Reagent Cost and Availability: The cost and industrial availability of specialized reagents, such as certain catalysts or brominating agents, can be a limiting factor for commercial production.

Purification: The separation of the desired product from isomers and other impurities can be challenging and add significant cost to the manufacturing process.

Opportunities:

Process Simplification: A major opportunity lies in the development and optimization of simplified, one-step synthetic methods. A patented one-pot synthesis from pyridine or its salts is a prime example, directly addressing the challenges of complexity and cost. google.com

Green Chemistry and Sustainability: There is a strong market and regulatory push for adopting greener production technologies. lucintel.com This includes using less hazardous solvents, reducing energy consumption, and designing processes that minimize waste, which can also lead to lower long-term production costs. lucintel.com

Technological Advancements: Continuous flow chemistry offers a promising alternative to traditional batch processing. Flow reactors can improve heat transfer, enhance safety, and allow for better control over reaction parameters, often leading to higher yields and purity.

Catalysis Innovation: The development of more robust, efficient, and recyclable catalysts for pyridine functionalization can significantly improve the economics and sustainability of large-scale production.

Successfully navigating these challenges by embracing modern synthetic technologies and green chemistry principles will be key to unlocking the full commercial potential of this compound and its derivatives.

Q & A

Basic: What are the standard synthetic routes for 4-Amino-3,5-dibromopyridine, and how are reaction conditions optimized?

Methodological Answer:
A common approach involves bromination of 4-aminopyridine derivatives. For example, bromine in fuming sulfuric acid at 0°C can achieve regioselective dibromination at the 3- and 5-positions (yield ~54%) . Key optimization steps include:

  • Temperature control (0°C to prevent over-bromination).
  • Stoichiometry : Molar ratios of bromine to starting material (e.g., 1:1) to minimize side products.
  • Workup : Neutralization with NaOH (pH ~12) and extraction with CH₂Cl₂ to isolate the product.
    Characterization via melting point analysis (e.g., 104–105°C for analogous compounds) and LC-MS ensures purity .

Basic: How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7–8 ppm) and amine protons (δ ~5 ppm). Bromine substituents cause deshielding and splitting patterns.
    • IR : Confirm NH₂ stretches (~3350 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks at m/z 251.9 (M⁺) for C₅H₄Br₂N₂ .
  • X-ray Crystallography (if crystals are obtainable): Resolve bond lengths/angles (e.g., Br-C distances ~1.9 Å in analogs) .

Advanced: How can lithiation reactions be employed to functionalize this compound?

Methodological Answer:
Lithiation with LDA (lithium diisopropylamide) at −78°C in THF enables selective deprotonation at the 4-position (adjacent to the amino group). Subsequent quenching with electrophiles (e.g., aldehydes, alkyl halides) yields 4-substituted derivatives:

  • Key Considerations :
    • Anhydrous conditions to prevent protonation by moisture.
    • Electrophile choice : Bulky groups may hinder reactivity; monitor via TLC.
    • Workup : Acidic quench (e.g., NH₄Cl) to recover products .

Advanced: How should researchers address contradictions in reported physical data (e.g., melting points) for brominated pyridines?

Methodological Answer:
Discrepancies in melting points (e.g., 144–148°C vs. 159–161°C for dichloro analogs) may arise from:

  • Polymorphism : Recrystallize from different solvents (e.g., EtOH vs. hexane) to isolate stable forms.
  • Impurity profiles : Use HPLC (C18 column, acetonitrile/water gradient) to quantify purity.
  • Inter-lab variability : Calibrate equipment (DSC/melting point apparatus) with reference standards .

Advanced: What strategies are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • In vitro assays :
    • IL-8 receptor antagonism : Use HEK-293 cells transfected with CXCR1/2 receptors. Measure inhibition of IL-8-induced chemotaxis (IC₅₀ via Boyden chamber assays) .
    • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa) to assess selectivity.
  • SAR studies : Modify substituents (e.g., alkyl chains, electron-withdrawing groups) to correlate structure with activity .

Safety: What precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritant) .
  • Ventilation : Use fume hoods due to dust/volatile bromine byproducts.
  • Storage : In airtight containers under nitrogen, away from light (prevents degradation).
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.